molecular formula C3H4N4OS B1265508 1,2,3-Thiadiazole-4-carbohydrazide CAS No. 4100-18-9

1,2,3-Thiadiazole-4-carbohydrazide

Cat. No. B1265508
CAS RN: 4100-18-9
M. Wt: 144.16 g/mol
InChI Key: GBBQRNGEDIWRJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives, including 1,2,3-Thiadiazole-4-carbohydrazide, often involves condensation reactions followed by oxidative bond formation. A notable method includes the condensation of semicarbazide or thiosemicarbazide with aldehydes, followed by an I2-mediated oxidative C–O/C–S bond formation, offering a transition-metal-free route to diazole derivatives (Niu et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,2,3-Thiadiazole-4-carbohydrazide is characterized by the presence of a thiadiazole ring fused with a carbohydrazide moiety. This structure is crucial for its reactivity and the formation of various derivatives. Structural elucidation techniques such as NMR and IR spectroscopy, elemental analysis, and X-ray crystallography are commonly employed to confirm the identity and purity of synthesized compounds.

Chemical Reactions and Properties

1,2,3-Thiadiazole-4-carbohydrazides undergo a variety of chemical reactions, including cyclizations, condensations, and substitutions, leading to the formation of a wide array of heterocyclic compounds. These reactions are often mediated by reagents like POCl3, thiocarbohydrazide, and electrophilic reagents, resulting in the formation of thiadiazole derivatives with varied substituents and biological activities (Muğlu et al., 2020).

Physical Properties Analysis

The physical properties of 1,2,3-Thiadiazole-4-carbohydrazide, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The presence of both nitrogen and sulfur atoms in the thiadiazole ring contributes to its unique physical and chemical characteristics, making it soluble in common organic solvents and allowing for its use in various synthetic applications.

Chemical Properties Analysis

Chemically, 1,2,3-Thiadiazole-4-carbohydrazide exhibits a range of reactivities, including the ability to act as a ligand in coordination chemistry, its use in the synthesis of polymers, and its role as a precursor in the preparation of biologically active molecules. Its chemical properties are exploited in the synthesis of compounds with potential pharmacological activities, demonstrating its importance in medicinal chemistry and drug discovery efforts.

Scientific Research Applications

Pesticide Development

1,2,3-Thiadiazole-4-carbohydrazide derivatives, such as N-tert-butyl-N′-acyl-5-methyl variants, have shown promising results in pesticide development. Notably, certain compounds within this group exhibited exceptional anti-TMV (Tobacco Mosaic Virus) activity, surpassing established pesticides like Ninamycin and tiadinial (Wu et al., 2012).

Synthesis Methods

Novel urea derivatives containing 1,2,3-thiadiazole moiety were synthesized using microwave-assisted condensation. This method offers advantages like high yields, ease of work-up, and being environmentally friendly (Zhi‐Wen Zhai et al., 2015).

Anticancer Evaluation

Hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide exhibited notable cytotoxicity against various human tumor cell lines. Specifically, certain compounds showed significant effects on ovarian cancer cell lines, underlining their potential in cancer treatment (N. Terzioğlu & A. Gürsoy, 2003).

Antimicrobial Activities

New 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives, synthesized from 2-aryl-4-methylthiazol-5-carbohydrazides, displayed significant antimicrobial activity. This highlights their potential in combating bacterial and fungal infections (B. Tiperciuc et al., 2012).

Glycogen Synthase Kinase-3β Inhibition

Benzimidazole-based thiadiazole and carbohydrazide conjugates were found to inhibit Glycogen Synthase Kinase-3β effectively. Among them, certain compounds also demonstrated significant antidepressant activity, making them candidates for psychiatric disorder treatment (Imran A Khan et al., 2016).

Physiological Effects on Plants

Synthetic 1,2,3-thiadiazole compounds were studied for their impact on lentil plants. They significantly affected γ-aminobutyric acid levels, reactive oxygen species, and other physiological parameters, indicating their potential in agricultural research (N. AL-Quraan et al., 2015).

Hybrid Compound Synthesis

Research on the synthesis of 1,2,3-thiadiazole-1,2,3-triazole hybrid compounds unveiled their potential in possessing valuable properties of both heterocycles. This suggests applications in creating compounds with enhanced bioactivity (M. A. Tokareva et al., 2019).

Safety And Hazards

The safety information for 1,2,3-Thiadiazole-4-carbohydrazide includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The 1,2,3-thiadiazole moiety is an important component of several biologically active compounds, and varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine . The discussion in this review article will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

properties

IUPAC Name

thiadiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBQRNGEDIWRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193996
Record name 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Thiadiazole-4-carbohydrazide

CAS RN

4100-18-9
Record name 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide
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Record name 4100-18-9
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Record name 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID, HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CN2TVG5BU
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
MA Tokareva, KL Obydennov, PA Slepukhin… - AIP Conference …, 2019 - pubs.aip.org
The present work describes a method for the synthesis a new N-1, 2, 3-triazol-1-yl-1, 2, 3-thiadiazol-4-carboxamide via condensation of open-chain form of 4-acetyl-1, 2, 3-triazolium-5-…
Number of citations: 8 pubs.aip.org
王盾, 毛武涛, 范志金, 李娟娟, 黄云, 宋海斌, 范谦 - 结构化学, 2013 - cqvip.com
: The title compound N-(tert-butyl)-N'-(2-(4-chlorophenyl) acetyl)-5-methyl-1, 2, 3-thiadiazole-4-carbohydrazide (C16H19ClN4NaO2S, Mr= 366.86) has been synthesized, and its …
Number of citations: 5 www.cqvip.com
AV Bogdanov, AR Gil'fanova, AD Voloshina… - Russian Journal of …, 2020 - Springer
The synthesis of new isatin derivatives containing the 1,2,3-thiadiazole ring in the hydrazone fragment was carried out. It was shown that the obtained compounds do not possess a …
Number of citations: 4 link.springer.com
Y Shafran, T Glukhareva, W Dehaen… - Advances in Heterocyclic …, 2018 - Elsevier
The chapter is focused on the synthesis of 1,2,3-thiadiazoles including Hurd–Mori reaction, Wolff approach, and oxidative cyclization of hydrazones bearing thioamide group. It also …
Number of citations: 33 www.sciencedirect.com
A Hameurlaine, MA Abramov, W Dehaen - Tetrahedron letters, 2002 - Elsevier
1,2,3-Thiadiazole-4-carbohydrazides undergo base-catalyzed ring cleavage with liberation of nitrogen and recyclization to 5-thiopyrazolones, 6-thiomethylidene-1,3,4-oxadiazin-5-ones …
Number of citations: 15 www.sciencedirect.com
LW WILSON JR - 1963 - search.proquest.com
A thiadiazole is a five-membered heterocyclic compound containing tvo nitrogen atoms and one sulfur atom. The 1, 2, 3-thiadiazole is one of four possible iscaere. Te other isomers are …
Number of citations: 2 search.proquest.com
VA Bakulev, W Dehaen - 2004 - books.google.com
1, 2, 3-Thiadiazoles are a group of heterocycles whose derivatives are important in industry, medicine, and agriculture. This volume provides a complete treatment of this group of …
Number of citations: 111 books.google.com
T Chandrasekhar, LV Kumar, AB Reddy… - J. Chem. Pharm …, 2012 - researchgate.net
Amide coupling of 1H-Indazole-3-carboxylic acid hydrazide with substituted aryl acids affords thirteen novel Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. The acid …
Number of citations: 12 www.researchgate.net

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